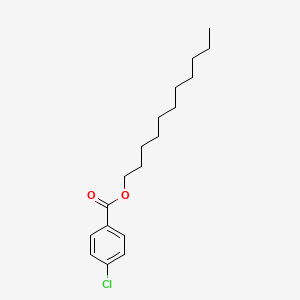
Methyldiphenylbismuthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyldiphenylbismuthine is an organobismuth compound with the chemical formula (C₆H₅)₂BiCH₃ It is a member of the organometallic compounds, specifically those containing bismuth
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyldiphenylbismuthine can be synthesized through the reaction of bismuth trichloride with methylmagnesium bromide and phenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolving bismuth trichloride in anhydrous ether.
- Adding methylmagnesium bromide and phenylmagnesium bromide to the solution.
- Stirring the mixture at low temperatures to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification methods, such as column chromatography, enhances the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: Methyldiphenylbismuthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: this compound can participate in substitution reactions where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Bismuth oxides.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyldiphenylbismuthine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: this compound is explored for its applications in materials science, including the development of new materials with specific properties.
Mecanismo De Acción
Methyldiphenylbismuthine can be compared with other organobismuth compounds such as triphenylbismuthine and trimethylbismuthine. While all these compounds share the presence of bismuth, this compound is unique due to its specific combination of methyl and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Comparación Con Compuestos Similares
- Triphenylbismuthine
- Trimethylbismuthine
- Diphenylbismuthine
Propiedades
Número CAS |
74724-75-7 |
|---|---|
Fórmula molecular |
C13H13Bi |
Peso molecular |
378.22 g/mol |
Nombre IUPAC |
methyl(diphenyl)bismuthane |
InChI |
InChI=1S/2C6H5.CH3.Bi/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H3; |
Clave InChI |
JLTVDZBIODPVQB-UHFFFAOYSA-N |
SMILES canónico |
C[Bi](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)

![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
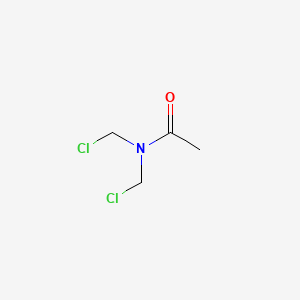
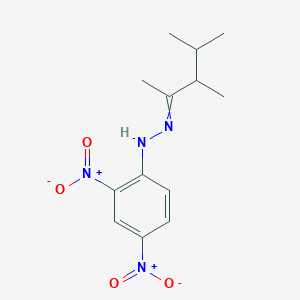
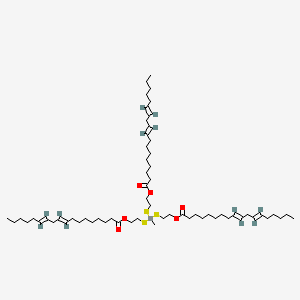


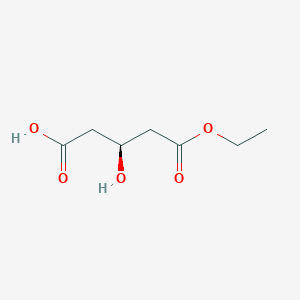

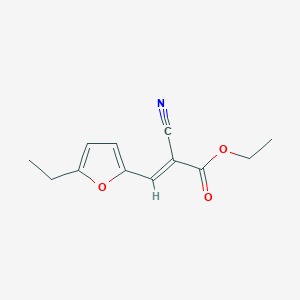
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)
